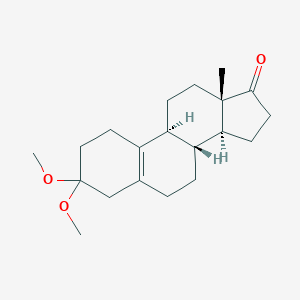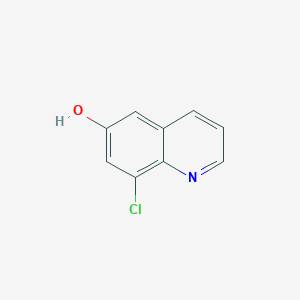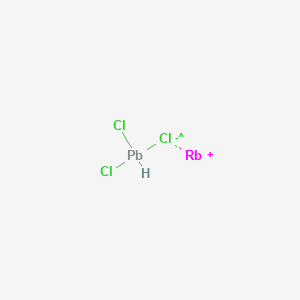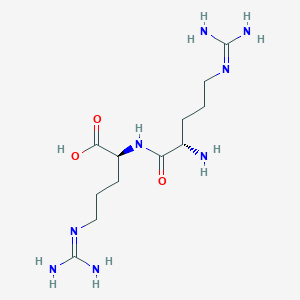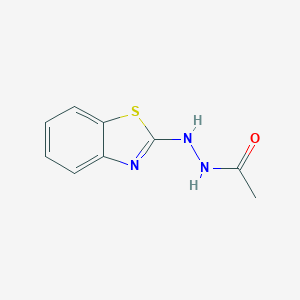![molecular formula C13H19NO2S B095949 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine CAS No. 16191-66-5](/img/structure/B95949.png)
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine, also known as MSPEP, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2, which makes it an attractive candidate for cancer therapy.
Wirkmechanismus
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53, and prevents the interaction between p53 and MDM2. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis. 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has also been shown to activate the p53 pathway in a non-genotoxic manner, which makes it a promising candidate for cancer therapy.
Biochemische Und Physiologische Effekte
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has been shown to induce cell cycle arrest in the G1 phase and apoptosis in cancer cells. It has also been shown to upregulate the expression of p53 target genes, such as p21, Bax, and Noxa, and downregulate the expression of anti-apoptotic genes, such as Bcl-2 and survivin. In addition, 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine is a potent and selective inhibitor of the p53-MDM2 interaction, which makes it a valuable tool for studying the role of p53 in cancer and for developing new cancer therapies. However, 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. In addition, 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has low solubility in water and some organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine. One direction is to optimize the synthesis method of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine in animal models and humans to determine its safety and efficacy. Furthermore, the combination of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine with other cancer therapies, such as chemotherapy and radiotherapy, should be explored to enhance its therapeutic potential. Finally, the development of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine analogs with improved pharmacological properties and selectivity should be pursued.
Synthesemethoden
The synthesis of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-pyrrolidin-1-ylethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then treated with sodium hydride and 1-bromoethylpyrrolidine to yield 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine. The purity and yield of 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has been extensively used in scientific research to study the role of p53-MDM2 interaction in cancer and to develop new cancer therapies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis. 1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine has also been used in preclinical studies to evaluate its efficacy and toxicity in animal models.
Eigenschaften
CAS-Nummer |
16191-66-5 |
|---|---|
Produktname |
1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine |
Molekularformel |
C13H19NO2S |
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
1-[2-(4-methylphenyl)sulfonylethyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO2S/c1-12-4-6-13(7-5-12)17(15,16)11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3 |
InChI-Schlüssel |
WIHMTJNZZPFMGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCCC2 |
Andere CAS-Nummern |
16191-66-5 |
Synonyme |
1-[2-(4-methylphenyl)sulfonylethyl]pyrrolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



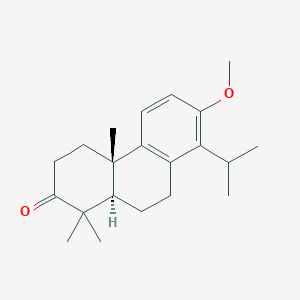
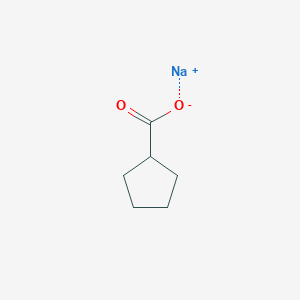
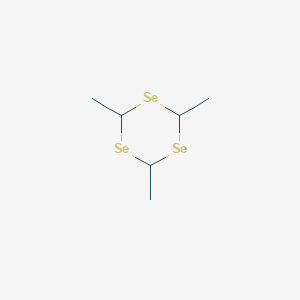
![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)


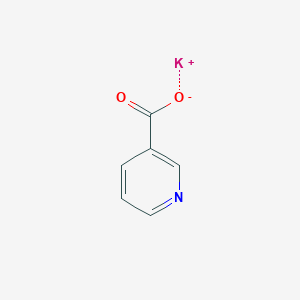
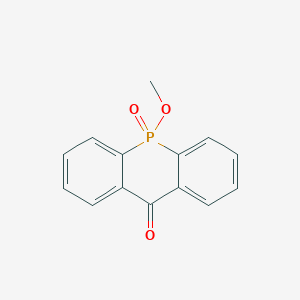
![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)
